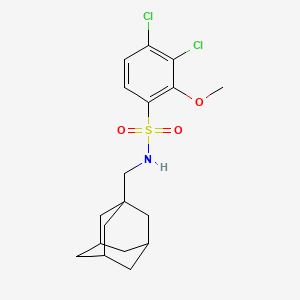![molecular formula C20H25NO6S B4295665 ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295665.png)
ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate
Descripción general
Descripción
Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate is a chemical compound that belongs to the class of sulfonylureas. It is a white crystalline powder that is soluble in organic solvents. This compound has been widely used in scientific research due to its unique properties and applications.
Mecanismo De Acción
The mechanism of action of Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate involves the binding to sulfonylurea receptors on pancreatic beta cells. This binding leads to the closure of ATP-sensitive potassium channels, which results in depolarization of the cell membrane and subsequent calcium influx. The increase in intracellular calcium triggers the release of insulin from the beta cells, which results in the lowering of blood glucose levels.
Biochemical and Physiological Effects:
Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has been shown to have potent antidiabetic activity in animal models. It has been found to stimulate insulin secretion from pancreatic beta cells and improve glucose tolerance. Additionally, this compound has been shown to enhance glucose uptake in skeletal muscle cells and adipocytes. It has also been shown to have anti-inflammatory and antioxidant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate in lab experiments is its potent antidiabetic activity. This compound can be used as a tool compound to study the role of sulfonylurea receptors in insulin secretion. Additionally, this compound has been used in the development of novel therapeutic agents for the treatment of type 2 diabetes.
One of the limitations of using Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on certain cell lines at high concentrations. Therefore, caution should be exercised when using this compound in lab experiments.
Direcciones Futuras
There are several future directions for research on Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate. One direction is the development of novel therapeutic agents for the treatment of type 2 diabetes. Another direction is the study of the role of sulfonylurea receptors in insulin secretion and glucose homeostasis. Additionally, the potential use of this compound in the treatment of other diseases such as cancer and inflammation should be explored.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(3,4-dimethoxyphenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate has been used in various scientific research studies. It has been shown to have potent antidiabetic activity by stimulating insulin secretion from pancreatic beta cells. It has also been used as a tool compound to study the role of sulfonylurea receptors in insulin secretion. Additionally, this compound has been used in the development of novel therapeutic agents for the treatment of type 2 diabetes.
Propiedades
IUPAC Name |
ethyl 3-[(3,4-dimethoxyphenyl)sulfonylamino]-3-(4-methylphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO6S/c1-5-27-20(22)13-17(15-8-6-14(2)7-9-15)21-28(23,24)16-10-11-18(25-3)19(12-16)26-4/h6-12,17,21H,5,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJLKSNZPIIILML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(1-adamantyl)piperazin-1-yl]-N-(sec-butyl)-6-(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-amine](/img/structure/B4295584.png)

![4-[4-(1-adamantyl)piperazin-1-yl]-6-piperidin-1-yl-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295599.png)
![4-[4-(1-adamantyl)piperazin-1-yl]-6-(4-methylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B4295607.png)
![2-{[4-isopropyl-6-(trifluoromethyl)pyrimidin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295616.png)
![2-{[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]thio}-6,8-dioxabicyclo[3.2.1]octan-4-one](/img/structure/B4295618.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N,N-dimethyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4295619.png)
![N-[1-(1-adamantyl)propyl]-3,4-dichloro-2-methoxybenzenesulfonamide](/img/structure/B4295624.png)
![1-(1-adamantyl)-4-[(4-chloro-3-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4295629.png)
![N-[2-(1-adamantyloxy)ethyl]-4-ethoxybenzenesulfonamide](/img/structure/B4295648.png)

![ethyl 3-{[(2-chloro-5-nitrophenyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295670.png)
![ethyl 3-{[(4-ethoxy-1-naphthyl)sulfonyl]amino}-3-(4-methylphenyl)propanoate](/img/structure/B4295674.png)
![N-[2-(1-adamantyloxy)ethyl]-6-bromo-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4295678.png)